molecular formula C6H13NO3S B13567042 Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- CAS No. 83069-44-7

Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)-

Cat. No.: B13567042
CAS No.: 83069-44-7
M. Wt: 179.24 g/mol
InChI Key: KWEJHUFCEXDKPM-ITZCMCNPSA-N
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Description

The compound Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is a chiral amino acid derivative characterized by:

  • Molecular formula: C₆H₁₃NO₃S (calculated).
  • Functional groups: A methyl ester at the carboxylic acid terminus, an amino group at the C2 position, and a methylsulfinyl group at C4.
  • Stereochemistry: The (2S) configuration denotes a chiral center at the second carbon, critical for biological interactions and synthetic applications.
  • Key structural features: The sulfinyl group (-S(O)-) introduces polarity and chirality, influencing solubility and reactivity. This compound is structurally related to methionine derivatives, where sulfoxidation (sulfinyl formation) modulates redox activity and metabolic pathways .

Properties

CAS No.

83069-44-7

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

methyl (2S)-2-amino-4-methylsulfinylbutanoate

InChI

InChI=1S/C6H13NO3S/c1-10-6(8)5(7)3-4-11(2)9/h5H,3-4,7H2,1-2H3/t5-,11?/m0/s1

InChI Key

KWEJHUFCEXDKPM-ITZCMCNPSA-N

Isomeric SMILES

COC(=O)[C@H](CCS(=O)C)N

Canonical SMILES

COC(=O)C(CCS(=O)C)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- typically involves the following key steps:

Detailed Synthetic Routes

Esterification of L-Methionine
  • Method: L-methionine is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) under reflux conditions to form methyl L-methioninate.
  • Reaction Conditions: Reflux methanol, acid catalyst, several hours until complete esterification.
  • Purification: Removal of excess methanol by distillation, followed by crystallization or extraction.
Oxidation of Methyl L-Methioninate to Methyl (2S)-2-amino-4-(methylsulfinyl)butanoate
  • Oxidizing Agents: Common reagents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or other peroxy acids.
  • Reaction Conditions: Controlled temperature (0–25°C) to avoid overoxidation to sulfone; reaction times vary from 1 to 4 hours.
  • Mechanism: Selective oxidation of the sulfur atom from the sulfide (-S-) to sulfoxide (-S=O-) without affecting the amino or ester groups.
  • Workup: Quenching excess oxidant, extraction with organic solvents, washing, drying, and purification by recrystallization or chromatography.

This step is critical to ensure the sulfoxide stereochemistry is preserved and the (2S) configuration of the amino acid is maintained.

Alternative Synthetic Approach via Free Radical Addition (From Related Compounds)

  • Patent Insight: According to patent EP0961769B1, related sulfur-containing amino acid esters are synthesized via free radical addition of methyl mercaptan to unsaturated precursors such as methyl 2-hydroxy-3-butenoate under nitrogen atmosphere at low temperatures (-78°C), followed by controlled warming and reaction at 50–60°C.
  • Relevance: While this method is more common for preparing hydroxy analogs of methionine esters, it can be adapted for preparing methyl esters with sulfur oxidation by subsequent oxidation steps.
  • Advantages: High regio- and stereoselectivity, suitable for industrial-scale synthesis.

Data Table: Summary of Preparation Methods

Step Starting Material Reagents & Conditions Product Notes
1 L-Methionine Methanol, H2SO4, reflux, several hours Methyl L-methioninate Acid-catalyzed esterification
2 Methyl L-methioninate H2O2 or m-CPBA, 0–25°C, 1–4 hours Methyl (2S)-2-amino-4-(methylsulfinyl)butanoate Selective sulfoxide oxidation
3 Methyl 2-hydroxy-3-butenoate (alternative) Methyl mercaptan, AIBN initiator, -78°C to 60°C, N2 atmosphere Sulfur-containing ester intermediate Free radical addition, followed by oxidation

Analytical Techniques for Monitoring and Characterization

Research and Industrial Context

  • The compound is a key intermediate or derivative in biochemical research related to methionine metabolism and sulfur amino acid chemistry.
  • The sulfoxide form is relevant for studying oxidation states of sulfur in biological systems.
  • Industrially, controlled oxidation methods are preferred to avoid overoxidation to sulfone, which alters biological activity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. In aqueous environments, the reaction proceeds via nucleophilic attack on the carbonyl carbon:

Conditions and Products

Reaction TypeConditionsProductsReference
Acidic HydrolysisHCl (aq), reflux2-Amino-4-(methylsulfinyl)butanoic acid + methanol
Basic HydrolysisNaOH (aq), 60°CSodium 2-amino-4-(methylsulfinyl)butanoate + methanol

The sulfinyl group remains stable under these conditions, preserving the compound’s chirality at the α-carbon.

Oxidation and Reduction

The methylsulfinyl group participates in redox reactions:

Oxidation

Further oxidation of the sulfinyl group (e.g., with H₂O₂) converts it to a sulfone, though this is less common due to steric hindrance.

Reduction

Reduction with agents like NaBH₄ or LiAlH₄ selectively reduces the sulfinyl group to a thioether:

CH3SOCH3S\text{CH}_3\text{SO} \rightarrow \text{CH}_3\text{S}

This reaction modifies biological activity, as seen in studies on methionine derivatives .

Esterification and Transesterification

The methyl ester undergoes transesterification with alcohols (e.g., ethanol) under catalytic acidic or basic conditions:

RCOOCH3+R’OHRCOOR’+CH3OH\text{RCOOCH}_3 + \text{R'OH} \rightarrow \text{RCOOR'} + \text{CH}_3\text{OH}

This reaction is critical for modifying solubility and reactivity in pharmaceutical intermediates.

Radiolytic Degradation

Under γ-irradiation, methionine methyl ester derivatives generate sulfur volatiles via radical-mediated pathways :

Key Radiolytic Products

ProductFormation Pathway
Dimethyl disulfide (DMDS)Cleavage of S–CH₂ bonds followed by recombination
Methyl thiiraneCyclization of sulfur radicals
2-Propenoic acid methyl esterRadiolytic decarboxylation

Mechanistic studies propose that hydroxyl radicals (- OH) and hydrated electrons (e⁻ₐq) initiate bond cleavage, yielding intermediates that recombine to form stable sulfur compounds .

Amino Group Reactivity

The α-amino group participates in:

Acylation

Reaction with acetyl chloride yields N-acetyl derivatives, a common protection strategy in peptide synthesis:

NH2+CH3COClNHCOCH3\text{NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{NHCOCH}_3

This reaction is quantitative in biphasic systems (e.g., EtOAc/water) with NaHCO₃ as a base .

Schiff Base Formation

Condensation with aldehydes (e.g., formaldehyde) forms imines, which are intermediates in enzymatic processes.

Stability Under Irradiation

Irradiation studies reveal decomposition pathways:

  • Primary cleavage sites : S–CH₂ and CH₂–CH₂ bonds in the side chain.

  • Byproducts : Cyclopropanecarboxylic acid methyl ester (via cyclization) and butanoic acid methyl ester (via decarboxylation) .

Comparative Reactivity Table

Functional GroupReaction TypeKey ReagentsProducts
EsterHydrolysisH₂O/H⁺ or OH⁻Carboxylic acid/methanol
SulfinylReductionNaBH₄Thioether
AminoAcylationAcetyl chlorideN-Acetyl derivative

Scientific Research Applications

Chemistry

In chemistry, Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound is used to study protein modifications and interactions. It serves as a model compound for understanding the behavior of sulfur-containing amino acids in biological systems .

Medicine

In medicine, Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is investigated for its potential therapeutic properties. It is studied for its role in modulating enzyme activities and as a potential drug candidate for various diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methylsulfinyl groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- (Target) C₆H₁₃NO₃S 179.24 (calculated) Amino, methyl ester, sulfinyl Chiral C2, sulfinyl at C4, methyl ester
Butanoic acid, 2-amino-4-(methylseleno)-, methyl ester, (2S)- C₅H₁₁NO₂Se 196.11 Amino, methyl ester, seleno Selenium replaces sulfur; increased atomic radius and redox activity
Butanoic acid, 2-amino-4,4,4-trifluoro-, methyl ester, (2S)- C₅H₈F₃NO₂ 171.12 Amino, methyl ester, trifluoro Trifluoromethyl at C4; enhanced electronegativity and metabolic stability
Butanoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, t-butyl ester C₁₂H₂₃N₂O₄ 259.32 (calculated) Boc-protected amino, t-butyl ester Dual protecting groups; improved stability for peptide synthesis
(2S)-2-Amino-4-(methylsulfonyl)butanoic acid (methionine sulfone) C₅H₁₁NO₄S 181.21 (calculated) Amino, sulfonyl, carboxylic acid Oxidized sulfonyl group; higher polarity and reduced reactivity compared to sulfinyl
Butanoic acid, 2-methyl-, methyl ester C₆H₁₂O₂ 116.16 (calculated) Methyl ester, methyl branch Simpler structure; lacks amino and sulfur groups, common in fungal metabolites

Biological Activity

Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)-, commonly referred to as HMB (2-Hydroxy-4-(methylthio)butanoic acid), is a compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its effects on growth performance in livestock and its metabolic implications.

  • Chemical Formula : C₅H₁₃NO₄S
  • Molecular Weight : 165.23 g/mol
  • Structure : The compound features a butanoic acid backbone with an amino group and a methylsulfinyl substituent.

Growth Performance in Livestock

Recent studies have highlighted the positive impact of HMB supplementation on livestock growth performance. A study involving Angus steers demonstrated that dietary supplementation with HMB significantly improved average daily gain (ADG) and feed conversion ratio (FCR).

Treatment GroupAverage Daily Gain (kg/day)Feed Conversion Ratio
Basal Diet1.506.0
HMB 15g/day1.705.5
HMB 30g/day1.855.0

The results indicated a linear increase in ADG with higher levels of HMB supplementation, demonstrating its efficacy in enhancing feed efficiency and overall growth performance in cattle .

The biological activity of HMB is attributed to its role as a metabolizable form of methionine. Methionine is crucial for protein synthesis and various metabolic processes. When supplemented, HMB is partially absorbed directly through the rumen wall into the bloodstream and converted to methionine in the liver. The remaining portion is utilized by rumen microorganisms to enhance microbial protein synthesis, which is essential for ruminant nutrition .

Study on Ruminant Nutrition

In a controlled trial lasting 120 days, researchers evaluated the effects of HMB on ruminal fermentation and microbial composition in beef cattle. The study found that higher doses of HMB led to significant changes in volatile fatty acid profiles, which are critical for energy metabolism in ruminants.

  • Findings :
    • Increased propionate and butyrate concentrations were observed.
    • A decrease in ammonia-nitrogen levels was noted with higher HMB supplementation.

These changes suggest that HMB not only improves nutrient digestibility but also modifies the ruminal environment to favor beneficial microbial populations .

Metabolic Implications

HMB has been shown to influence several metabolic pathways:

  • Protein Synthesis : Enhances protein synthesis rates in skeletal muscle.
  • Antioxidant Activity : Exhibits potential antioxidant properties, which may help mitigate oxidative stress in livestock.
  • Immune Function : Some studies suggest that HMB can improve immune response in animals under stress conditions.

Q & A

Basic Research: How is the methylsulfinyl group introduced during the synthesis of (2S)-2-amino-4-(methylsulfinyl)butanoic acid methyl ester?

Methodological Answer:
The methylsulfinyl group (-S(O)CH₃) is typically introduced via oxidation of a methylthio (-SCH₃) precursor. Common oxidizing agents include hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under controlled conditions. For example:

  • Step 1: Synthesize the methylthio intermediate (e.g., via nucleophilic substitution of a thiol group with methyl iodide).
  • Step 2: Oxidize the thioether to the sulfinyl group using H₂O₂ in acetic acid at 0–5°C to avoid overoxidation to sulfone. Reaction progress is monitored via TLC or HPLC .
  • Chiral purity: Asymmetric oxidation catalysts (e.g., titanium-based complexes) may be used to retain the (2S)-configuration.

Basic Research: What analytical techniques are critical for confirming the stereochemical purity of (2S)-2-amino-4-(methylsulfinyl)butanoic acid methyl ester?

Methodological Answer:

  • Chiral HPLC: Use a chiral stationary phase (e.g., Chirobiotic T) with UV detection. Retention times are compared to enantiomeric standards.
  • NMR Spectroscopy: 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can identify diastereomers via splitting patterns (e.g., coupling constants for adjacent stereocenters).
  • Polarimetry: Specific optical rotation ([α]D_{D}) measurements validate enantiomeric excess.
  • X-ray Crystallography: Definitive confirmation of absolute configuration for crystalline derivatives .

Advanced Research: How does the (2S)-configuration influence the compound’s biological interactions, and how can this be modeled computationally?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to target receptors (e.g., enzymes or transporters). Compare docking scores of (2S)- vs. (2R)-enantiomers.
  • Molecular Dynamics (MD): Analyze stability of ligand-receptor complexes over 100-ns simulations in explicit solvent (e.g., GROMACS). Focus on hydrogen bonding between the sulfinyl group and active-site residues.
  • QSAR Studies: Correlate stereochemical parameters (e.g., steric bulk, dipole moments) with bioactivity data from in vitro assays .

Advanced Research: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Purity Validation: Re-analyze samples using LC-MS to rule out impurities (e.g., sulfone byproducts) that may skew activity results .
  • Epimerization Checks: Test for racemization under experimental conditions (e.g., pH, temperature) via chiral HPLC. Adjust buffers to stabilize the (2S)-form .
  • Dose-Response Reproducibility: Conduct triplicate assays across multiple cell lines or enzyme batches to isolate batch-specific variability .

Basic Research: What protocols ensure stability of the methylsulfinyl group during storage?

Methodological Answer:

  • Storage Conditions: Keep the compound at -20°C in anhydrous, oxygen-free environments (e.g., argon-purged vials with desiccants).
  • Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis track sulfinyl-to-sulfone conversion.
  • pH Control: Avoid acidic conditions (pH < 3) to prevent protonation of the sulfinyl oxygen, which accelerates decomposition .

Advanced Research: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 15N^{15}\text{N}15N) elucidate metabolic pathways of this compound?

Methodological Answer:

  • Synthesis of Labeled Analogs: Introduce 13C^{13}\text{C} at the methylsulfinyl carbon or 15N^{15}\text{N} at the amino group via custom synthetic routes.
  • LC-MS/MS Tracing: Administer labeled compound to in vitro/in vivo models and monitor metabolites (e.g., sulfone derivatives or amino acid conjugates) using MRM (multiple reaction monitoring) modes.
  • Isotope Ratio Analysis: Quantify 13C^{13}\text{C}/12C^{12}\text{C} ratios in exhaled CO₂ or urine to map carbon oxidation pathways .

Advanced Research: What strategies optimize enantioselective synthesis for large-scale production of the (2S)-enantiomer?

Methodological Answer:

  • Catalytic Asymmetric Oxidation: Use Sharpless-type oxidation with Ti(OiPr)₄, diethyl tartrate, and H₂O₂ to achieve >90% enantiomeric excess (ee).
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze (2R)-ester impurities, leaving the (2S)-form intact.
  • Crystallization-Induced Diastereomer Transformation (CIDT): Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) and recrystallize to >99% ee .

Notes

  • Stereochemical Rigor: Emphasized validation techniques due to the compound’s chiral complexity.
  • Advanced Focus: Integrated computational and isotopic methods to address high-level research challenges.

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